

validation 5-Ethyl-2-nonanol identification retention index mass spectrum

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 5-Ethyl-2-nonanol

CAS No.: 103-08-2

Cat. No.: S1513154

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Chemical Identification Data

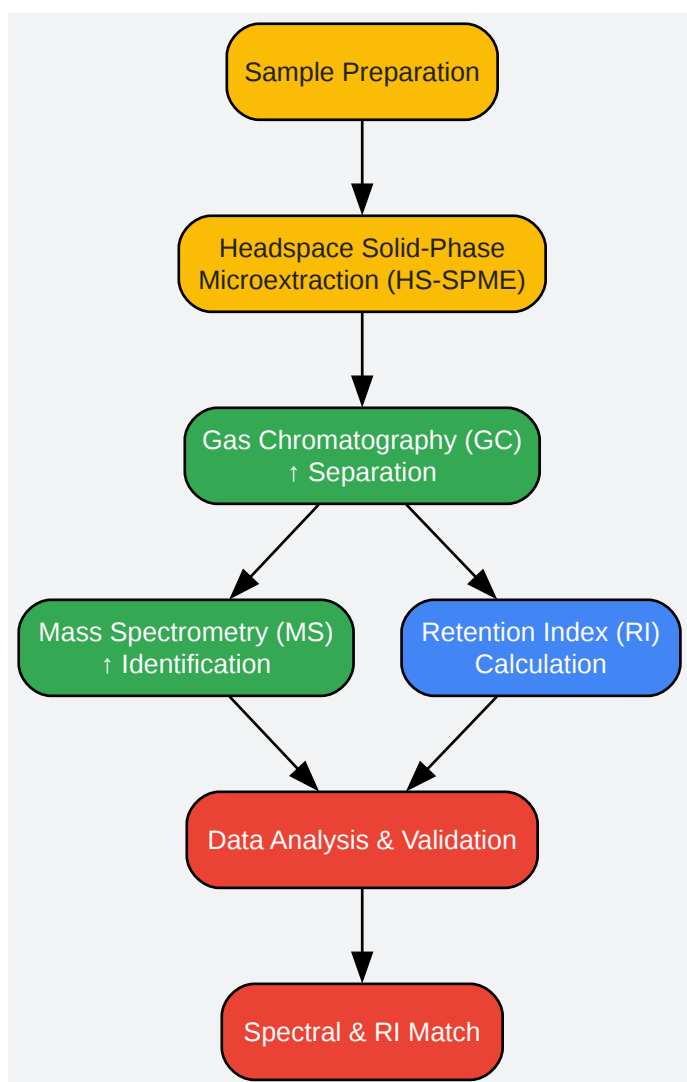
The table below summarizes the key identifying information for **5-Ethyl-2-nonanol** from authoritative chemical databases.

Property	Value
CAS Registry Number	103-08-2 [1] [2]
Molecular Formula	C ₁₁ H ₂₄ O [1] [2]
Molecular Weight	172.3077 g/mol [1] [2]
IUPAC Name	5-Ethyl-2-nonanol [1]
Other Names	5-ethylnonan-2-ol; (3-Ethyl-n-heptyl)methylcarbinol [1] [2]
Standard InChIKey	WYXKGYXADPUOOM-UHFFFAOYSA-N [1] [2]
Boiling Point	223.04 °C (est.) [3]
logP (o/w)	4.093 (est.) [3]

Property	Value
Water Solubility	57.47 mg/L @ 25 °C (est.) [3]

Experimental Protocol for Compound Validation

Based on analytical chemistry literature, the identification of a volatile compound like **5-Ethyl-2-nonanol** typically follows a workflow that combines separation and detection techniques with data analysis. The general protocol can be visualized as follows:



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The methodology commonly used in recent studies for analyzing volatile organic compounds involves these key steps [4] [5]:

- **Sample Preparation:** The sample (e.g., tea, wine, fermented product) is placed in a vial. For complex biological matrices like **Jiuqu** (a fermentation starter) or tea, ensuring a representative sample is critical [6] [5].
- **Volatile Extraction (HS-SPME):** The **Headspace Solid-Phase Microextraction (HS-SPME)** technique is used to extract volatile compounds from the sample vial's headspace using a fiber coating (e.g., 100 μm polydimethylsiloxane, PDMS) [5].
- **Compound Separation (GC):** The extracted compounds are thermally desorbed into the injection port of a **Gas Chromatograph (GC)** and separated on a capillary column. The temperature program is optimized to resolve complex mixtures [4] [5].
- **Compound Detection & Identification (MS):** As compounds elute from the GC column, they are ionized and fragmented in the **Mass Spectrometer (MS)**. The resulting mass spectrum is a unique fingerprint for each compound [4].
- **Retention Index (RI) Calculation:** A homologous series of n-alkanes (e.g., C7-C40) is analyzed under the same GC conditions. The **Kovats Retention Index** for the target compound is calculated based on its retention time relative to the n-alkanes, providing a system-independent identifier [5].
- **Data Analysis & Validation:** The final step involves comparing the sample's data against standard reference databases. Positive identification typically requires:
 - A high Match Factor (e.g., >80%) for the mass spectrum compared to a reference standard [4].
 - A Retention Index value that matches the literature or standard value within a small margin of error [5].

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References

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6. Unraveling flavor formation in Jiuqu: Source pathways ... [pmc.ncbi.nlm.nih.gov]

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